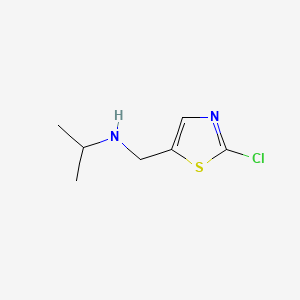

(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine

Beschreibung

Eigenschaften

IUPAC Name |

N-[(2-chloro-1,3-thiazol-5-yl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2S/c1-5(2)9-3-6-4-10-7(8)11-6/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJHBQKLFJQYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693805 | |

| Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-03-9 | |

| Record name | 2-Chloro-N-(1-methylethyl)-5-thiazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Chloro-1,3-thiazol-5-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine (CAS 1289388-03-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine, identified by the CAS Number 1289388-03-9, is a heterocyclic amine belonging to the thiazole class of compounds.[1] Its structure is characterized by a 2-chlorothiazole ring linked via a methylene bridge to an isopropylamine group. While specific research on this exact molecule is not extensively published in peer-reviewed literature, its core structure is of significant interest in the field of agrochemistry. The (2-chloro-thiazol-5-yl)methyl moiety is a key pharmacophore present in several commercially successful neonicotinoid insecticides, most notably clothianidin and thiamethoxam.

This guide provides a comprehensive technical overview of this compound, leveraging established chemical principles and data from structurally analogous compounds. We will delve into its chemical properties, a validated synthetic pathway, its proposed mechanism of action based on its structural class, and its potential applications as a research tool in the development of new bioactive agents.

Chemical & Physical Properties

A summary of the key computed chemical and physical properties for N-((2-Chlorothiazol-5-yl)methyl)propan-2-amine is presented below. These values are derived from computational models and provide a useful baseline for experimental work.[1]

| Property | Value | Source |

| CAS Number | 1289388-03-9 | PubChem[1] |

| Molecular Formula | C₇H₁₁ClN₂S | PubChem[1] |

| Molecular Weight | 190.69 g/mol | PubChem[1] |

| IUPAC Name | N-[(2-chloro-1,3-thiazol-5-yl)methyl]propan-2-amine | PubChem[1] |

| Canonical SMILES | CC(C)NCC1=CN=C(S1)Cl | PubChem[1] |

| XLogP3 (Computed) | 2.1 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 190.0331472 Da | PubChem[1] |

| Topological Polar Surface Area | 53.2 Ų | PubChem[1] |

Synthesis and Manufacturing

The synthesis of this compound is logically achieved through a two-step process. The primary challenge lies in the efficient production of the key electrophilic intermediate, 2-chloro-5-chloromethyl-thiazole . Following the formation of this precursor, a standard nucleophilic substitution with isopropylamine yields the final product.

Part 1: Synthesis of the Key Intermediate: 2-chloro-5-chloromethyl-thiazole

The industrial synthesis of 2-chloro-5-chloromethyl-thiazole is well-documented in patent literature. A common and effective method involves the chlorination of a 2-haloallyl isothiocyanate precursor.[2][3][4] This reaction proceeds via a cyclization and subsequent chlorination mechanism.

-

Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser is charged with a suitable dipolar, aprotic solvent such as acetonitrile.[3]

-

Precursor Addition: 2-Chloroallyl isothiocyanate (1.0 equivalent) is dissolved in the acetonitrile.[3]

-

Chlorination: The solution is cooled to an internal temperature of 10-15°C. Chlorine gas (Cl₂) is then bubbled through the solution at a controlled rate, ensuring the temperature does not exceed 25°C.[3][4]

-

Reaction Monitoring: The reaction is stirred for an additional 2-12 hours after the chlorine addition is complete.[4] Progress can be monitored by Gas Chromatography (GC) by observing the disappearance of the starting material.

-

Workup and Isolation: Upon completion, the reaction mixture is carefully degassed under vacuum to remove excess chlorine and HCl. The mixture can be neutralized with an aqueous solution of sodium bicarbonate.[4][5] The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-chloro-5-chloromethyl-thiazole.

-

Purification: The crude product can be purified by vacuum distillation to yield the final intermediate with high purity.[5]

Part 2: Final Synthesis of this compound

The final step is a nucleophilic N-alkylation reaction. The chloromethyl group at the 5-position of the thiazole ring is an excellent electrophile for substitution by a primary amine like isopropylamine.

-

Reaction Setup: To a stirred solution of 2-chloro-5-chloromethyl-thiazole (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF), add isopropylamine (2.2 equivalents). The excess amine acts as both the nucleophile and the base to neutralize the HCl byproduct.

-

Base (Optional but Recommended): To improve reaction kinetics and minimize side reactions, an additional inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (TEA) (1.5 equivalents) can be added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours or gently heated to 40-50°C to accelerate the conversion.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

-

Workup and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate. The aqueous layer is extracted twice more with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel to afford pure this compound.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Proposed Mechanism of Action: A Neonicotinoid Analog

The structural similarity between the title compound and established neonicotinoid insecticides provides a strong basis for predicting its mechanism of action. Neonicotinoids function as agonists of the insect nicotinic acetylcholine receptor (nAChR).

-

Binding to nAChR: The (2-chloro-thiazol-5-yl)methyl group is crucial for binding to a specific site on the insect nAChR. The electron-withdrawing properties of the chlorinated thiazole ring are thought to interact with the receptor's binding pocket.

-

Receptor Activation: Upon binding, the compound mimics the action of the natural neurotransmitter, acetylcholine (ACh), causing the ion channel of the receptor to open.

-

Continuous Stimulation: Unlike acetylcholine, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not easily degraded. This leads to persistent and irreversible activation of the nAChRs.

-

Nervous System Failure: The constant influx of ions results in the overstimulation of the insect's central nervous system, leading to paralysis and eventual death.

The key to the selectivity of neonicotinoids is their much higher binding affinity for insect nAChRs compared to mammalian nAChRs, which contributes to their lower vertebrate toxicity profile. It is highly probable that this compound would exhibit this same mechanism of action.

Signaling Pathway Diagram

Caption: Proposed mechanism of action at the insect nAChR.

Applications in Research and Development

Given its structure, the primary application for this compound is as a lead molecule or research chemical in the field of agrochemistry.

-

Insecticide Development: This compound is a valuable analog for structure-activity relationship (SAR) studies. By synthesizing and testing this and similar derivatives, researchers can probe the specific structural requirements for potent insecticidal activity at the nAChR. The isopropyl group, for instance, can be compared to the larger side chains found in commercial products like clothianidin to understand the impact of steric bulk on efficacy and target selectivity.

-

Building Block for Novel Compounds: The reactive secondary amine provides a handle for further chemical modification, allowing for its use as a building block in the synthesis of more complex molecules for various biological targets.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, handling should be based on an assessment of its constituent functional groups.

-

General Precautions: Use in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.

-

Toxicological Properties (Inferred): As an analog of neonicotinoid insecticides, it should be treated as potentially neurotoxic, particularly to invertebrates. It is harmful if swallowed or inhaled.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53385575, N-((2-Chlorothiazol-5-yl)methyl)propan-2-amine. Retrieved January 16, 2026 from [Link].

- United States Patent 5,760,233. (1996). Method for the substitution of an amino group in a heterocyclic primary amine by a chlorine atom and a method for the synthesis of 2-chloro-5-methylthiazole derivatives by application thereof.

- Patent WO2006/109811. (2006). Thiazole derivative and insecticide containing the same.

- Patent WO1997023469A1. (1996). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

- Patent EP1031566A1. (1999). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

- Patent CN105254584A. (2016). Preparation method of 2-chloro-5-chloromethyl thiazole.

- Patent CN103524449A. (2014). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

- European Patent EP0794180. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.

Sources

- 1. N-((2-Chlorothiazol-5-yl)methyl)propan-2-amine | C7H11ClN2S | CID 53385575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 3. EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 4. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]

- 5. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]

Spectroscopic Profiling of (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine: A Predictive Guide for Researchers

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with spectral data from analogous thiazole derivatives, to construct a reliable predictive spectroscopic profile. This guide is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and structurally related compounds.

Introduction: The Imperative of Spectroscopic Characterization

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Thiazole derivatives, a class of heterocyclic compounds, are of significant interest due to their diverse pharmacological activities. The subject of this guide, this compound, is a molecule with potential applications in medicinal chemistry. Its precise spectroscopic fingerprint is critical for confirming its identity, assessing its purity, and understanding its chemical behavior.

This document serves as a proactive resource, offering a detailed, predictive spectroscopic analysis based on foundational principles and data from closely related structures. By outlining the expected spectral features, we aim to provide a robust framework for researchers who may be synthesizing or working with this compound.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for our target compound.

Predicted ¹H NMR Spectrum

Experimental Protocol: A Standard Approach

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).[1] The spectrum would be acquired on a 400 MHz or higher field spectrometer, with a sufficient number of scans to achieve a good signal-to-noise ratio.[2]

Predicted ¹H NMR Data Analysis

Based on the structure and electronic environment of the protons, the following signals are predicted:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| Thiazole-H | 7.5 - 7.8 | Singlet (s) | 1H | The proton on the thiazole ring is in an electron-deficient environment, leading to a downfield shift. Its chemical shift is influenced by the adjacent sulfur and nitrogen atoms. A singlet is expected as there are no adjacent protons. |

| Methylene (-CH₂-) | 3.8 - 4.2 | Singlet (s) or Doublet (d) | 2H | These protons are adjacent to the thiazole ring and the nitrogen atom, both of which are deshielding. The multiplicity will be a singlet if the N-H proton exchange is rapid, or a doublet if it couples with the N-H proton. |

| Isopropyl Methine (-CH-) | 2.8 - 3.3 | Septet (sept) | 1H | This proton is coupled to the six equivalent protons of the two methyl groups, resulting in a septet (n+1 rule, where n=6). |

| Isopropyl Methyl (-CH₃) | 1.0 - 1.3 | Doublet (d) | 6H | The six protons of the two methyl groups are equivalent and are coupled to the single methine proton, resulting in a doublet. |

| Amine (-NH-) | 1.5 - 2.5 (variable) | Broad Singlet (br s) | 1H | The chemical shift of the N-H proton is highly variable and depends on concentration, solvent, and temperature. It often appears as a broad singlet due to quadrupole broadening and chemical exchange. |

Predicted ¹³C NMR Spectrum

Experimental Protocol: A Standard Approach

For a ¹³C NMR spectrum, a more concentrated sample (50-100 mg) is typically required.[1] The spectrum would be acquired with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Predicted ¹³C NMR Data Analysis

The predicted chemical shifts for the carbon atoms are as follows:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Thiazole C2 (C-Cl) | 150 - 155 | This carbon is attached to a chlorine atom and is part of a double bond within the heterocyclic ring, resulting in a significant downfield shift. |

| Thiazole C4 | 120 - 125 | This is a standard sp² hybridized carbon in an aromatic-like system. |

| Thiazole C5 | 140 - 145 | This carbon is attached to the methylene group and is part of the thiazole ring, leading to a downfield shift. |

| Methylene (-CH₂-) | 45 - 55 | This sp³ hybridized carbon is attached to the electron-withdrawing thiazole ring and the nitrogen atom, causing a downfield shift compared to a simple alkane. |

| Isopropyl Methine (-CH-) | 48 - 58 | An sp³ hybridized carbon attached to the nitrogen atom. |

| Isopropyl Methyl (-CH₃) | 20 - 25 | These are typical sp³ hybridized carbons in an alkyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[3][4][5]

Experimental Protocol: A Standard Approach

An IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[6] A small amount of the sample can be analyzed as a thin film between KBr plates (if it is an oil) or as a KBr pellet (if it is a solid).[7][8]

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3500 | Medium, broad | Secondary Amine |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong | Alkyl groups (isopropyl, methylene) |

| C=N Stretch | 1630 - 1680 | Medium | Thiazole ring |

| C=C Stretch | 1500 - 1600 | Medium | Thiazole ring |

| C-N Stretch | 1020 - 1250 | Medium | Amine |

| C-Cl Stretch | 600 - 800 | Strong | Chloro group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.[9][10]

Experimental Protocol: A Standard Approach

A mass spectrum could be obtained using either Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI). For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The calculated monoisotopic mass of this compound (C₈H₁₃ClN₂S) is approximately 204.05 g/mol . Therefore, the molecular ion peak [M]⁺• or the protonated molecule [M+H]⁺ would be expected at m/z 204/206 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) or 205/207, respectively.

-

Predicted Fragmentation Pattern: Amines typically undergo α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.[11]

Figure 2: A plausible fragmentation pathway for this compound.

Predicted Major Fragments

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 161/163 | [M - C₃H₇]⁺ | α-cleavage with loss of the isopropyl radical. |

| 132/134 | [Cl-C₃H₂NS-CH₂]⁺ | Cleavage of the C-N bond between the methylene and amine groups. |

| 72 | [CH(CH₃)₂-NH₂]⁺ | α-cleavage with charge retention on the isopropylamine fragment. |

| 43 | [CH(CH₃)₂]⁺ | Isopropyl cation. |

Conclusion

This guide provides a detailed, predictive spectroscopic profile for this compound based on fundamental principles and data from analogous compounds. The predicted NMR, IR, and MS data presented herein should serve as a valuable reference for researchers working on the synthesis and characterization of this and related thiazole derivatives. It is important to emphasize that while these predictions are based on sound scientific reasoning, experimental verification remains the gold standard for structural elucidation.

References

- Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry.

- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024).

- Infrared Spectra: Identifying Functional Groups.

- Interpreting IR Spectra. Chemistry Steps.

- Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

- Quantit

- NMR Sample Preparation.

- 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube. (2021).

- NMR Guidelines for ACS Journals.

- Video: Mass Spectrometry of Amines. JoVE. (2023).

- Sample prepar

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).

- Predict 1H proton NMR spectra. NMRDB.org.

- Mass Spectrometry Protocols and Methods.

- NMR - Interpret

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2025).

- Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.

- Basic Practical NMR Concepts. MSU chemistry.

- SOP for Calibration of FT-IR Spectrometer. Pharmaguideline.

- NMR Sample Prepar

- Quantifying Small Molecules by Mass Spectrometry.

- This method - EPA. (2017).

- MASS SPECTROMETRY: FRAGMENTATION P

- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.

- Fourier-transform infrared spectroscopy. Wikipedia.

- Fragment

- Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.

- Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. (2023).

- Protein Sample Preparation for Mass Spectrometry. Thermo Fisher Scientific.

- mass spectra - fragmentation p

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 6. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. eng.uc.edu [eng.uc.edu]

- 8. edinst.com [edinst.com]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Video: Mass Spectrometry of Amines [jove.com]

An In-Depth Technical Guide to the Safe Handling of (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine

Abstract

Introduction and Chemical Identity

(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine is a heterocyclic amine that is of interest in medicinal chemistry and drug discovery. The absence of a comprehensive, publicly available toxicological profile necessitates a cautious and well-informed approach to its handling. This guide is built on the principle of assuming a high degree of hazard until empirical data proves otherwise, a cornerstone of laboratory safety when working with novel chemical entities.[1]

The molecule's structure suggests a combination of potential hazards derived from its two primary functional groups: the 2-chlorothiazole ring and the secondary isopropylamine group. Chlorinated heterocyclic compounds can exhibit a range of toxicities, and aliphatic amines are well-known for their corrosive and irritant properties.[2][3]

Chemical and Physical Properties

A summary of the known physical and chemical properties for this compound is presented below. This data is primarily sourced from computational models and publicly available chemical databases.

| Property | Value | Source |

| IUPAC Name | N-[(2-chloro-1,3-thiazol-5-yl)methyl]propan-2-amine | PubChem[4] |

| Synonyms | This compound | PubChem[4] |

| CAS Number | 1289388-03-9 | PubChem[4] |

| Molecular Formula | C₇H₁₁ClN₂S | PubChem[4] |

| Molecular Weight | 190.69 g/mol | PubChem[4] |

| Appearance | Not specified (Assume solid or liquid) | - |

| Odor | Not specified (Assume amine-like, fishy/ammoniacal) | - |

| Solubility | Not specified | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Flash Point | Not specified | - |

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data, a thorough risk assessment must be conducted before any handling of this compound. The assessment should be based on the potential hazards inferred from its chemical structure.

Inferred Toxicological Profile

-

Acute Toxicity: The presence of the 2-chlorothiazole ring suggests the potential for harm if swallowed.[3] Secondary amines can also be harmful by ingestion, inhalation, and skin contact.[5][6]

-

Skin and Eye Irritation/Corrosion: Aliphatic amines are known to be caustic and can cause severe irritation or burns to the skin and eyes.[2] The parent compound, 2-chlorothiazole, is also known to cause serious eye damage.[3] It should be assumed that this compound is, at a minimum, a severe irritant and potentially corrosive.

-

Respiratory Irritation: Vapors of aliphatic amines can irritate the nose, throat, and respiratory system.[5][6] Inhalation should be avoided.

-

Sensitization: Some amines are known to be skin sensitizers, leading to allergic reactions upon repeated contact.

-

Chronic Effects: The long-term health effects of this compound are unknown. It is prudent to minimize exposure to prevent any potential for unforeseen chronic toxicity.

Risk Assessment Workflow

A systematic risk assessment is crucial before commencing any work with this compound. The following diagram illustrates a recommended workflow.

Caption: Risk assessment workflow for handling this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a stringent "as low as reasonably achievable" (ALARA) approach to exposure is mandatory.

Engineering Controls

All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[7]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound is detailed below. This should be considered the minimum requirement.

-

Eye and Face Protection: ANSI Z87.1-compliant safety goggles are required at all times. If there is a significant splash hazard, a full-face shield should be worn in addition to goggles.[7]

-

Skin Protection:

-

A flame-resistant lab coat should be worn and kept fully buttoned.

-

Chemical-resistant gloves are mandatory. Given the presence of both a chlorinated heterocyclic and an amine, double-gloving with nitrile or neoprene gloves is recommended to provide adequate protection against minor splashes.[7] Gloves should be inspected before use and changed frequently, especially if contact with the compound is suspected.

-

-

Respiratory Protection: When engineering controls like a fume hood are not feasible or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[4]

Protocol for Donning and Doffing PPE

Correctly putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence:

-

Lab Coat: Put on the lab coat and fasten it completely.

-

Goggles/Face Shield: Put on safety goggles and, if needed, a face shield.

-

Gloves: Put on the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Put on the second pair of gloves over the first.

Doffing Sequence:

-

Outer Gloves: Remove the outer pair of gloves without touching the outside with your bare hands.

-

Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.

-

Goggles/Face Shield: Remove eye and face protection.

-

Inner Gloves: Remove the inner pair of gloves.

-

Hand Washing: Wash hands thoroughly with soap and water.

Safe Handling and Storage

General Handling Practices

-

Always work in a well-ventilated area, preferably a chemical fume hood.

-

Avoid direct contact with the skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure.[1]

-

Label all containers clearly with the chemical name and any known or inferred hazards.[8]

Storage Requirements

Store this compound in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong acids and oxidizing agents.[7] The use of secondary containment is required to prevent the spread of material in case of a leak.[7]

Emergency Procedures

Preparedness is key to responding effectively to an emergency.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response Protocol

Treat any spill of this material as a major spill.[7]

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.

-

Secure the Area: Close the doors to the affected area and prevent re-entry.

-

Report: Notify your supervisor and the institution's environmental health and safety (EHS) department immediately.

-

Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection if necessary. Use an absorbent material to contain the spill, then collect it in a sealed container for proper disposal.

Emergency Response Decision Tree

The following diagram outlines the decision-making process in the event of an exposure incident.

Caption: Decision tree for emergency response to an exposure to this compound.

Decontamination and Waste Disposal

Decontamination

All surfaces and equipment that may have come into contact with the compound should be thoroughly decontaminated. A suitable decontamination solution would depend on the specific experimental conditions, but a common approach is to use a detergent solution followed by a solvent rinse (e.g., ethanol or isopropanol), ensuring the waste from this process is collected as hazardous waste.

Waste Disposal

All waste containing this compound, including unused material, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.[9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

The safe handling of this compound requires a proactive and cautious approach rooted in a thorough understanding of the potential hazards associated with its constituent functional groups. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this novel compound. Adherence to the principles and protocols outlined in this guide is essential for protecting the health and safety of laboratory personnel and the environment.

References

-

Novel Chemicals with Unknown Hazards SOP . University of California, Santa Barbara, Environmental Health & Safety. [Link]

-

N-((2-Chlorothiazol-5-yl)methyl)propan-2-amine . PubChem, National Center for Biotechnology Information. [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide . SafetySkills. [Link]

-

Short chain (C2-3) alkyl amines: Human health tier II assessment . Australian Government Department of Health, National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

-

Working with Chemicals . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, The National Academies Press. [Link]

-

Alkylamines: Hazard and Safety A Detail Guide by CloudSDS . CloudSDS. [Link]

-

Unknown Chemicals . Purdue University, Environmental Health and Safety. [Link]

-

Fatty amines, di(long chain)alkyl: Human health tier II assessment . Australian Government Department of Health, National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

-

Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services, Chemical Hazards Emergency Medical Management (CHEMM). [Link]

-

Unknown Chemicals . University of Pittsburgh, Environmental Health and Safety. [Link]

-

What to do in a chemical emergency . GOV.UK. [Link]

-

Personal Protective Equipment | US EPA . United States Environmental Protection Agency. [Link]

-

PPE and Safety for Chemical Handling . ACS Material. [Link]

-

Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]

-

Emergency Procedures for Incidents Involving Chemicals . University of Kentucky, Research Safety. [Link]

-

Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols . Photochemistry and Photobiology. [Link]

-

2-Chlorothiazole . PubChem, National Center for Biotechnology Information. [Link]

-

Chlorine Emergency Department/Hospital Management . U.S. Department of Health & Human Services, Chemical Hazards Emergency Medical Management (CHEMM). [Link]

-

Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid . Centers for Disease Control and Prevention (CDC). [Link]

-

Chlorine – Emergency Preparedness . Virginia Department of Health. [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review . Bio-Ethanol. [Link]

-

Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis . ACS Omega. [Link]

-

Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity . Biological and Pharmaceutical Bulletin. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . Molecules. [Link]

-

Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity . Combinatorial Chemistry & High Throughput Screening. [Link]

-

Thiazole derivatives: prospectives and biological applications . Journal of Sulfur Chemistry. [Link]

Sources

- 1. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]

- 2. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

- 3. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]

- 7. twu.edu [twu.edu]

- 8. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]

- 9. safety.pitt.edu [safety.pitt.edu]

Methodological & Application

Protocol for synthesizing Thiamethoxam from (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine

Application Note: A Validated Protocol for the Synthesis of Thiamethoxam

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of Thiamethoxam, a second-generation neonicotinoid insecticide. We address a common inquiry regarding its synthesis and present the scientifically established and industrially relevant pathway. The protocol details the requisite precursors, step-by-step procedures for the synthesis of the key intermediate 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (MNIO), and its final condensation to yield Thiamethoxam. This guide is intended for chemistry professionals in research and development, offering in-depth explanations for experimental choices, safety protocols, and analytical validation methods.

Introduction and Synthetic Strategy

Thiamethoxam, (IUPAC name: 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene(nitro)amine), is a broad-spectrum systemic insecticide vital to modern agriculture for its efficacy against a wide range of sucking and chewing insects.[1][2] It functions as an agonist at the nicotinic acetylcholine receptor (nAChR), leading to the paralysis and death of target pests.[3]

A frequent query involves the synthesis of Thiamethoxam from various thiazole derivatives. It is critical to clarify that the established and optimized industrial synthesis does not proceed from N-substituted amine precursors such as (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine. While this is a valid chemical structure[4], its use would necessitate inefficient and circuitous de-alkylation and conversion steps.

The validated and most efficient synthetic route, first developed by Ciba Geigy (now Syngenta) in 1991, is a convergent synthesis that involves the coupling of two key intermediates.[1][5] This application note details this standard pathway:

-

Part 1: Synthesis of Intermediate A: The formation of the heterocyclic core, 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (MNIO) , via a Mannich-type reaction.[1][6]

-

Part 2: Synthesis of Thiamethoxam: The N-alkylation of MNIO with Intermediate B, 2-chloro-5-chloromethyl thiazole (CCMT) , to yield the final product.[5][7]

This approach ensures high yields and purity, making it the preferred method in both laboratory and industrial settings.

Diagram 1: Convergent synthetic pathway for Thiamethoxam.

Synthesis of Intermediate A: 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (MNIO)

The synthesis of the oxadiazinane ring system is achieved through a cyclocondensation reaction of N-methyl nitroguanidine with formaldehyde (typically from paraformaldehyde) in an acidic medium.[1] Formic acid serves as both the solvent and a reactant in this Mannich-type reaction, facilitating the formation of the heterocyclic structure.[8]

Materials and Reagents

| Reagent | Formula | M.W. | CAS No. | Purity |

| N-methyl nitroguanidine | C₂H₅N₃O₂ | 119.08 | 4245-76-5 | >98% |

| Paraformaldehyde | (CH₂O)n | - | 30525-89-4 | >95% |

| Formic Acid | CH₂O₂ | 46.03 | 64-18-6 | 98-100% |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | - |

Step-by-Step Protocol for MNIO Synthesis

-

Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, charge N-methyl nitroguanidine (75.0 g, 0.63 mol), paraformaldehyde (57.2 g, ~1.91 mol CH₂O), and formic acid (380 mL).[8]

-

Causality: An excess of paraformaldehyde is used to drive the reaction towards completion. Formic acid acts as a dehydrating agent and proton source, essential for the Mannich reaction mechanism.

-

-

Reaction Execution: Heat the reaction mixture with stirring to reflux (approx. 105-107°C) and maintain for 5-6 hours.[8] During this time, water formed in the reaction can be separated azeotropically with formic acid if the equipment allows.

-

Solvent Removal: After the reaction is complete (monitored by TLC or HPLC), cool the mixture to room temperature. Distill off the excess formic acid under reduced pressure.

-

Neutralization and Isolation: To the cooled residue, slowly add a 30% aqueous solution of sodium hydroxide (NaOH) with external cooling (ice bath) until the pH of the mixture reaches 8-9.[9]

-

Causality: Neutralization is crucial to precipitate the MNIO product, which is less soluble in a slightly alkaline aqueous medium, and to neutralize any remaining acid.

-

-

Crystallization and Filtration: The product will precipitate as a solid. Cool the slurry to 0-5°C for at least 1 hour to maximize crystallization. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

-

Drying: Dry the resulting white to off-white solid under vacuum at 50-60°C to a constant weight.

-

Expected Outcome: Yields of 75-85% are typical for this reaction. The purity should be >98% as determined by HPLC.

-

Synthesis of Thiamethoxam via Condensation

The final step is the N-alkylation of the MNIO intermediate with 2-chloro-5-chloromethyl thiazole (CCMT). This reaction is typically carried out in a polar aprotic solvent in the presence of a weak base to act as a proton scavenger.[5][10]

Materials and Reagents

| Reagent | Formula | M.W. | CAS No. | Purity |

| MNIO (from Part 2) | C₄H₈N₄O₃ | 160.13 | 153719-38-1 | >98% |

| 2-chloro-5-chloromethyl thiazole (CCMT) | C₄H₃Cl₂NS | 168.04 | 105827-91-6 | >97% |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | >99% |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous |

| Methanol | CH₃OH | 32.04 | 67-56-1 | ACS Grade |

| Toluene | C₇H₈ | 92.14 | 108-88-3 | ACS Grade |

Step-by-Step Protocol for Thiamethoxam Synthesis

Diagram 2: Experimental workflow for the final condensation step.

-

Reaction Setup: In a 1 L jacketed reactor equipped with a mechanical stirrer and thermometer, charge MNIO (47.5 g, 0.297 mol), CCMT (50.0 g, 0.297 mol), and dimethylformamide (DMF, 350 mL).[11]

-

Heating: Begin stirring and heat the mixture to approximately 65°C.

-

Base Addition: Once the temperature is stable, add anhydrous potassium carbonate (K₂CO₃, 82.0 g, 0.593 mol) portion-wise over 30-40 minutes, ensuring the temperature does not exceed 75°C.[11]

-

Causality: K₂CO₃ is a mild, solid base that neutralizes the HCl formed during the N-alkylation reaction, driving the equilibrium towards the product. DMF is an excellent solvent for this Sₙ2 reaction, as it is polar aprotic and effectively solvates the potassium cation.

-

-

Reaction Monitoring: Maintain the reaction mixture at 65-70°C for 2-4 hours. The reaction progress should be monitored by HPLC by tracking the disappearance of the CCMT starting material.[12]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove inorganic salts (KCl and unreacted K₂CO₃). Wash the collected solids with a small amount of DMF.

-

Precipitation: Combine the filtrate and washings. Add the solution slowly to a separate vessel containing vigorously stirred deionized water (approx. 1.5 L). The crude Thiamethoxam will precipitate as an off-white solid.

-

Isolation: Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMF and salts.

-

Purification (Recrystallization): Transfer the crude solid to a flask. Add toluene (or methanol) and heat until the solid completely dissolves.[11][13] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry.

-

Causality: Recrystallization is a critical step to remove unreacted starting materials and side-products, resulting in a high-purity final product.

-

-

Drying: Dry the pure white crystalline product under vacuum at 60-70°C.

-

Expected Outcome: A final yield of 85-95% with a purity of >98% is achievable with this protocol.

-

Analytical Characterization

To ensure the identity and purity of the synthesized Thiamethoxam, the following analytical methods are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing purity and monitoring reaction progress.

| Parameter | Condition | Reference |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [14] |

| Mobile Phase | Methanol:Water (60:40 v/v) or Acetonitrile:Water | [15] |

| Flow Rate | 0.6 - 1.0 mL/min | [14][15] |

| Detection | UV at 254 nm | [14][15] |

| Temperature | 25°C | [15] |

| Retention Time | ~2.6 min (Methanol:Water) or ~10.2 min (Methanol:Water 25:75) | [14][15] |

NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the final product. The spectrum should be consistent with published data.[16][17]

-

¹H NMR (CDCl₃, 400 MHz): Key expected signals include those for the thiazole ring proton, the methylene bridge protons, and the protons of the oxadiazinane ring.

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory throughout this synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[18][19]

-

Ventilation: All steps should be performed in a well-ventilated fume hood to avoid inhalation of volatile solvents and reagents.

-

Handling Nitroguanidines: N-methyl nitroguanidine and MNIO are nitroguanidine derivatives. While not as sensitive as primary explosives, they should be handled with care. Avoid grinding, shock, or friction.

-

Reagent Hazards:

-

Formic Acid: Corrosive. Handle with extreme care to avoid skin and eye burns.

-

DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

-

CCMT: A lachrymator and irritant. Handle only in a fume hood.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous waste from neutralization should be checked for pH before disposal.

References

- [No Source]

- [No Source]

- [No Source]

- [No Source]

-

Analytical Method Development And Validation Of Thiamethoxam By Rp-Hplc Method. Journal of Pharmaceutical Negative Results. [Link]

-

Gong, Y., et al. (2012). Determination of Thiamethoxam Residues in Tomato by High Performance Liquid Chromatography with UV Detection. Asian Journal of Chemistry, 24(11), 5289-5291. [Link]

- [No Source]

-

Kuskoska, J., et al. (2016). Figure 3: ¹H NMR spectral profiles of thiamethoxam... ResearchGate. [Link]

- [No Source]

- CN105622541A - Synthesis method of 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine.

- [No Source]

- [No Source]

- [No Source]

- WO2015180585A1 - Method of producing thiamethoxam.

-

Mannich-type Reaction for Synthesis of 3Methyl4-Nitroimino-Tetrahydro-1,3,5-Oxadiazine. ResearchGate. [Link]

- EP3480196A1 - Process for the preparation of thiamethoxam.

-

Thiamethoxam - Wikipedia. Wikipedia. [Link]

-

N-((2-Chlorothiazol-5-yl)methyl)propan-2-amine. PubChem. [Link]

-

Process For Preparation Of 3 Methyl N Nitroiminoperhydro 1,3,5 Oxadiazine. IP.com. [Link]

-

Thiamethoxam 98%TC - SAFETY DATA SHEETS. Zhejiang Heben Pesticide & Chemicals Co., Ltd.[Link]

- [No Source]

-

Thiamethoxam (Ref: CGA 293343). AERU, University of Hertfordshire. [Link]

- CN110092783B - Preparation method of thiamethoxam.

- [No Source]

- [No Source]

-

MATERIAL SAFETY DATA SHEET THIAMETHOXAM 25% WG. Krishi Rasayan Exports Pvt. Ltd.[Link]

- CN108164522B - Synthetic method of thiamethoxam.

- CN115385904A - Green synthesis method of thiamethoxam.

- [No Source]

- [No Source]

- [No Source]

-

Maienfisch, P., et al. (2006). Synthesis and Properties of Thiamethoxam and Related Compounds. Zeitschrift für Naturforschung B, 61(3), 353-359. [Link]

- [No Source]

- [No Source]

- [No Source]

-

Thiamethoxam. PubChem. [Link]

Sources

- 1. Thiamethoxam - Wikipedia [en.wikipedia.org]

- 2. Thiamethoxam (Ref: CGA 293343) [sitem.herts.ac.uk]

- 3. Thiamethoxam | C8H10ClN5O3S | CID 5821911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-((2-Chlorothiazol-5-yl)methyl)propan-2-amine | C7H11ClN2S | CID 53385575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN108164522B - Synthetic method of thiamethoxam - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN115385904A - Green synthesis method of thiamethoxam - Google Patents [patents.google.com]

- 8. Process For Preparation Of 3 Methyl N Nitroiminoperhydro 1,3,5 [quickcompany.in]

- 9. CN105622541A - Synthesis method of 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. EP3480196A1 - Process for the preparation of thiamethoxam - Google Patents [patents.google.com]

- 12. CN110092783B - Preparation method of thiamethoxam - Google Patents [patents.google.com]

- 13. WO2015180585A1 - Method of producing thiamethoxam - Google Patents [patents.google.com]

- 14. asianpubs.org [asianpubs.org]

- 15. pnrjournal.com [pnrjournal.com]

- 16. researchgate.net [researchgate.net]

- 17. Thiamethoxam(153719-23-4) 1H NMR [m.chemicalbook.com]

- 18. hb-p.com [hb-p.com]

- 19. ag.fmc.com [ag.fmc.com]

Application Notes and Protocols for the Laboratory Scale Synthesis of (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine

Introduction

(2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine is a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds.[1] Notably, it serves as a precursor for the synthesis of neonicotinoid insecticides, such as Thiamethoxam.[2][3] The structural motif of a substituted thiazole ring is of significant interest to medicinal chemists due to its presence in a wide range of biologically active molecules. The synthesis of this compound on a laboratory scale requires careful consideration of reaction conditions and safety protocols, particularly due to the hazardous nature of the starting materials.

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol herein is designed to be a self-validating system, with detailed explanations for experimental choices and references to authoritative sources.

Synthetic Strategy and Reaction Mechanism

The most direct and common method for the synthesis of this compound is the nucleophilic substitution of 2-chloro-5-(chloromethyl)thiazole with isopropylamine. This reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of isopropylamine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the thiazole ring.

The key precursor, 2-chloro-5-(chloromethyl)thiazole, can be synthesized through various routes, often involving the chlorination of a suitable thiazole derivative.[4][5][6][7][8][9][10][11][12] The handling of 2-chloro-5-(chloromethyl)thiazole requires stringent safety measures as it is classified as harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1][13]

Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Molar Equivalents |

| 2-Chloro-5-(chloromethyl)thiazole | C₄H₃Cl₂NS | 168.04 | 5.0 g | 1.0 |

| Isopropylamine | C₃H₉N | 59.11 | 5.3 g (7.6 mL) | 3.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 50 mL | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 50 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | - |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g (29.7 mmol) of 2-chloro-5-(chloromethyl)thiazole in 100 mL of dichloromethane (DCM).

-

Addition of Isopropylamine: To the stirred solution, slowly add 5.3 g (7.6 mL, 89.1 mmol) of isopropylamine at room temperature. The addition may cause a slight exotherm.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up:

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any excess acid.

-

Wash the organic layer with 50 mL of brine to remove any remaining aqueous impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure this compound.

-

Safety Precautions

-

2-Chloro-5-(chloromethyl)thiazole: This compound is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[1][13] Handle with extreme care in a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[13]

-

Isopropylamine: This is a flammable and corrosive liquid. Handle in a well-ventilated area away from ignition sources.

-

Dichloromethane (DCM): This is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.

Characterization of this compound

The successful synthesis of the target compound can be confirmed by various analytical techniques. While experimental spectra for this specific compound are not widely published, the following data can be used for confirmation.

Physical Properties:

| Property | Value |

| Molecular Formula | C₇H₁₁ClN₂S |

| Molecular Weight | 190.69 g/mol |

| CAS Number | 1289388-03-9 |

Predicted ¹H NMR (400 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | s | 1H | Thiazole-H |

| ~3.9 | s | 2H | -CH₂- |

| ~2.8 | septet | 1H | -CH(CH₃)₂ |

| ~1.1 | d | 6H | -CH(CH₃)₂ |

| ~1.5 (broad) | s | 1H | -NH- |

Predicted ¹³C NMR (100 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Thiazole C-2 |

| ~145 | Thiazole C-4 |

| ~130 | Thiazole C-5 |

| ~50 | -CH(CH₃)₂ |

| ~45 | -CH₂- |

| ~22 | -CH(CH₃)₂ |

Expected Mass Spectrum (EI):

The mass spectrum should show a molecular ion peak [M]⁺ at m/z 190 and [M+2]⁺ at m/z 192 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.

Expected Infrared (IR) Spectrum:

The IR spectrum is expected to show characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and C=N stretching of the thiazole ring (around 1500-1600 cm⁻¹).

Troubleshooting

-

Low Yield:

-

Ensure the 2-chloro-5-(chloromethyl)thiazole is of high purity, as impurities can interfere with the reaction.

-

The reaction time may need to be extended. Monitor the reaction progress by TLC until the starting material is consumed.

-

Ensure the isopropylamine is in sufficient excess to drive the reaction to completion.

-

-

Incomplete Reaction:

-

If the reaction stalls, gentle heating (e.g., to 40 °C) may be applied, but this should be done with caution to avoid side reactions.

-

-

Purification Difficulties:

-

If the product is difficult to separate from impurities by column chromatography, consider alternative purification methods such as distillation under reduced pressure if the product is thermally stable.

-

References

- AK Scientific, Inc.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-chloromethylthiazole.

- C3295 - 2-Chloro-5-(chloromethyl)

- Georganics.

- MSDS of 2-Chloro-5-(chloromethyl)thiazole.

- Wikipedia. Thiamethoxam.

- Google Patents. CN107445916A - 2 isopropyl 4 (Methylaminomethyl)

- AERU - University of Hertfordshire. Thiamethoxam (Ref: CGA 293343).

- Google Patents. CN108164522B - Synthetic method of thiamethoxam.

- Patent 0794180. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.

- Google Patents. WO2015180585A9 - Method of producing thiamethoxam.

- Google Patents.

- Google Patents. CN1126746C - Process for preparing 2-chloro-5-chloromethyl thiazole.

- ChemicalBook. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis.

- Google Patents. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.

- EPA.

- European Patent Office.

- Eureka | Patsnap. Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole.

- Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.

- Sigma-Aldrich. 2-Chlorothiazole-5-carboxaldehyde 95453-58-0.

- Google Patents. US6214998B1 - Process for preparing 2-chloro-5-chloromethylthiazole.

- PubChem. 2-Chloro-1,3-thiazole-5-carbaldehyde | C4H2ClNOS | CID 1479765.

- Google Patents. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same.

- Google Patents. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

- Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

- PubChem. (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl].

- Justia Patents. Method for purifying 2-chloro-5-chloromethyl thiazole.

- PubChem. N-((2-Chlorothiazol-5-yl)methyl)propan-2-amine.

- NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

- MDPI.

- ACS Publications. A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines.

- Biosynth. 2-Chloro-5-ethyl-1,3-thiazole | 857549-84-9 | HJB54984.

- PubChem. N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine | C6H8ClN5O2S | CID 135779804.

- Google Patents.

Sources

- 1. N-((2-Chlorothiazol-5-yl)methyl)propan-2-amine | C7H11ClN2S | CID 53385575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 13C nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isopropylamine 2-propylamine 2-propanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1-[(2-Chlorothiazol-5-yl)methyl]-2-methyl-3-nitro-guanidine | C6H8ClN5O2S | CID 213027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine | C6H8ClN5O2S | CID 135779804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 1289388-03-9|N-((2-Chlorothiazol-5-yl)methyl)propan-2-amine|BLD Pharm [bldpharm.com]

- 11. CID 135529435 | C6H8ClN5O2S | CID 135529435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. 885950-05-0|N-((2-Chlorothiazol-5-yl)methyl)-N-(cyclopropylmethyl)propan-1-amine|BLD Pharm [bldpharm.com]

Experimental procedure for the cyclization reaction involving (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine

Application Note & Protocol

Topic: Experimental Procedure for the Cyclization Reaction Involving (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine to Synthesize a Pyrrolo[2,1-b]thiazole Derivative

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fused Thiazole Heterocycles

The thiazole ring is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] When fused with other heterocyclic systems, it gives rise to novel scaffolds with unique three-dimensional structures and biological activities. The pyrrolo[2,1-b]thiazole core, in particular, has garnered significant attention as a privileged scaffold in the development of novel therapeutics, with derivatives exhibiting a wide range of biological activities including antitumor, anti-inflammatory, and antimicrobial properties.[2][3][4]

This document provides a comprehensive experimental protocol for the synthesis of a substituted pyrrolo[2,1-b]thiazole derivative through an intramolecular cyclization reaction of this compound. The described procedure is designed to be a robust and reproducible method for accessing this valuable heterocyclic system.

Reaction Principle: Intramolecular Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this synthetic strategy is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic secondary amine (the isopropylamino group) attacks the electron-deficient C2 carbon of the thiazole ring, displacing the chloride leaving group. This type of reaction is a powerful tool for the formation of fused heterocyclic systems.[5][6][7]

The reaction is typically facilitated by a non-nucleophilic base, which serves to deprotonate the secondary amine, thereby increasing its nucleophilicity and promoting the cyclization. The choice of solvent is also critical, with polar aprotic solvents generally being preferred as they can solvate the resulting salt and facilitate the reaction.

The proposed reaction is the synthesis of 6-isopropyl-6,7-dihydro-5H-pyrrolo[2,1-b]thiazolium chloride .

Caption: Proposed intramolecular cyclization of this compound.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 6-isopropyl-6,7-dihydro-5H-pyrrolo[2,1-b]thiazolium chloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| This compound | ≥95% | Commercially available | Starting material. |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | Strong, non-nucleophilic base. Handle with extreme care. |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Acros Organics | Reaction solvent. Must be anhydrous. |

| Diethyl ether | Anhydrous | Fisher Scientific | For precipitation and washing of the product. |

| Ethyl acetate | ACS Grade | VWR | For washing the product. |

| Celite® | --- | Sigma-Aldrich | Filtration aid. |

| Argon or Nitrogen gas | High purity | Local supplier | For maintaining an inert atmosphere. |

| Round-bottom flask (100 mL) | --- | --- | Oven-dried before use. |

| Magnetic stirrer and stir bar | --- | --- | --- |

| Condenser | --- | --- | --- |

| Heating mantle with temperature control | --- | --- | --- |

| Schlenk line or balloon setup | --- | --- | For inert atmosphere. |

| Buchner funnel and filter paper | --- | --- | --- |

Step-by-Step Procedure

-

Reaction Setup:

-

An oven-dried 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a condenser is placed under an inert atmosphere of argon or nitrogen.

-

To the flask, add sodium hydride (0.24 g, 6.0 mmol, 1.2 equivalents) as a 60% dispersion in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time under a stream of inert gas.

-

Add anhydrous DMF (30 mL) to the flask.

-

-

Addition of Starting Material:

-

Dissolve this compound (1.0 g, 4.9 mmol, 1.0 equivalent) in anhydrous DMF (10 mL).

-

Add the solution of the starting material dropwise to the stirred suspension of sodium hydride in DMF at 0 °C (ice bath).

-

Causality: The slow, cooled addition is crucial to control the initial exothermic reaction and the evolution of hydrogen gas as the amine is deprotonated.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

-

-

Work-up and Isolation:

-

After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

Quenching: Carefully and slowly quench the excess sodium hydride by the dropwise addition of isopropanol (5 mL) at 0 °C.

-

Reduce the volume of DMF under reduced pressure.

-

Add diethyl ether (50 mL) to the residue to precipitate the crude product.

-

Stir the suspension for 30 minutes, then collect the solid by vacuum filtration through a Buchner funnel.

-

Wash the solid with diethyl ether (2 x 20 mL) and then with ethyl acetate (2 x 20 mL) to remove any remaining impurities and DMF.

-

Dry the solid under high vacuum to obtain the crude 6-isopropyl-6,7-dihydro-5H-pyrrolo[2,1-b]thiazolium chloride.

-

-

Purification (Optional):

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/diethyl ether.

-

Characterization

The final product should be characterized by standard analytical techniques:

-

1H NMR: To confirm the structure and the presence of the isopropyl and pyrrolo[2,1-b]thiazole protons.

-

13C NMR: To confirm the carbon framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the cation.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Data and Analysis

| Parameter | Expected Value |

| Starting Material | |

| This compound | 1.0 g (4.9 mmol) |

| Reagents | |

| Sodium Hydride (60%) | 0.24 g (6.0 mmol) |

| Anhydrous DMF | 40 mL |

| Reaction Conditions | |

| Temperature | 80-90 °C |

| Time | 12-24 hours |

| Product | |

| Expected Product | 6-isopropyl-6,7-dihydro-5H-pyrrolo[2,1-b]thiazolium chloride |

| Theoretical Yield | 1.08 g |

| Expected Yield | 70-85% |

| Appearance | Off-white to pale yellow solid |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 6-isopropyl-6,7-dihydro-5H-pyrrolo[2,1-b]thiazolium chloride.

Safety Precautions

-

Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle only under an inert atmosphere and in a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Anhydrous DMF: DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate PPE.

-

Hydrogen Gas Evolution: The reaction of sodium hydride with the amine starting material and the quenching step with isopropanol will evolve hydrogen gas. Ensure the reaction is conducted in a well-ventilated fume hood and away from any ignition sources.

References

- Grinev, V. S., & Egorova, A. Y. (2020). SYNTHESIS OF PYRROLO[2,1-b]THIAZOLE DERIVATIVES. Chemistry of Heterocyclic Compounds, 56(2), 133-135.

- Modern Scientific Press. (2012). Synthesis of Fused Heterocyclic Rings Incorporating Pyrrolo[2,1-b]benzothiazole Moiety. International Journal of Modern Organic Chemistry, 1(3), 193-202.

- Brindley, J. C., Gillon, D. G., & Meakins, G. D. (1986). Routes to pyrrolo[2,1-b]thiazoles. Rotational isomerism of pyrrolo[2,1-b]thiazole-5-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1255-1259.

-

Beilstein-Institut. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][8][9]benzothiazines: access to pyrrolo[2,1-b][8][10]benzothiazoles. Beilstein Journal of Organic Chemistry, 19, 46-56.

- Elsevier. (2022). Synthesis and antitumor evaluation of novel Benzo[d]pyrrolo[2,1-b]thiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 62, 128645.

- American Chemical Society. (1988). Synthesis and Antineoplastic Activity of 5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates). Journal of Medicinal Chemistry, 31(7), 1427-1429.

-

National Center for Biotechnology Information. (n.d.). (E)-N'-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N''-nitroguanidine. PubChem. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][8][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1234.

-

National Center for Biotechnology Information. (n.d.). N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N''-nitroguanidine. PubChem. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 14(25), 6825-6834.

- American Chemical Society. (2022). Fluoride-Mediated Nucleophilic Aromatic Amination of Chloro-1H-1,2,3-triazolium Salts. Organic Letters, 24(1), 90-94.

-

ResearchGate. (2018). Diastereoselective Synthesis of Spiro[Pyrrolo[2,1-B][8][10] Benzothiazole-3,5′-[8][10]Thiazolo[3,2-B][8][9][11]Triazol]-6′-Ones via Cycloaddition Reaction of Benzothiazolium Salts. Journal of Chemical Research, 42(7), 371-373.

- National Center for Biotechnology Information. (2023). N-N(+)

- National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 25(1), 456.

- MDPI. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(16), 3582.

- National Center for Biotechnology Information. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 23(15), 5896-5900.

- ResearchGate. (2020).

- National Center for Biotechnology Information. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(19), 6059-6063.

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Nucleophile-induced ring contraction in pyrrolo[2,1-c][1,4]benzothiazines: access to pyrrolo[2,1-b][1,3]benzothiazoles [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antineoplastic activity of 5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SYNTHESIS OF PYRROLO[2,1-<i>b</i>]THIAZOLE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 9. Sci-Hub. Routes to pyrrolo[2,1-b]thiazoles. Rotational isomerism of pyrrolo[2,1-b]thiazole-5-carbaldehydes / Journal of the Chemical Society, Perkin Transactions 1, 1986 [sci-hub.st]

- 10. modernscientificpress.com [modernscientificpress.com]

- 11. researchgate.net [researchgate.net]

Application Note: Synthetic Strategies for the Derivatization of (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine

Abstract

The (2-chloro-1,3-thiazol-5-yl)methyl scaffold is a cornerstone in modern agrochemistry, forming the core of several highly effective neonicotinoid insecticides, including Thiamethoxam and Clothianidin.[1][2][3] Its inherent chemical reactivity offers a versatile platform for the synthesis of novel compounds with potentially enhanced biological activity or modified physicochemical properties. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the primary derivatization strategies for (2-Chloro-thiazol-5-ylmethyl)-isopropyl-amine, a key intermediate and structural analog. We present validated, step-by-step protocols for two principal transformations: Nucleophilic Aromatic Substitution (SNAr) at the C2 position of the thiazole ring and N-acylation of the secondary amine side chain. The rationale behind experimental choices, self-validating protocol design, and methods for structural confirmation are discussed in detail to ensure reproducibility and successful synthesis of new chemical entities.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring is a prominent heterocyclic motif in medicinal and agricultural chemistry. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a "privileged scaffold" in drug design. In the field of insecticides, the discovery that replacing the 6-chloro-3-pyridyl group of early neonicotinoids with a 2-chloro-5-thiazolyl moiety could lead to a strong increase in activity was a significant breakthrough.[4] This innovation led directly to the development of second-generation neonicotinoids like Thiamethoxam.[4][5] These compounds act as potent agonists of the insect nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death of the target pest.[1][6]

The starting material, this compound, possesses two primary points for chemical modification, making it an ideal building block for creating diverse compound libraries. This guide will explore the strategic derivatization of these sites to generate novel analogs for screening and development.

Chemical Reactivity and Strategic Planning

The synthetic utility of this compound stems from two chemically distinct reactive centers. Understanding their individual reactivity is crucial for designing successful derivatization campaigns.

-